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molecular formula C9H8N2 B1581460 6-Methylquinoxaline CAS No. 6344-72-5

6-Methylquinoxaline

Cat. No. B1581460
M. Wt: 144.17 g/mol
InChI Key: OSRARURJYPOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562972B1

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that slowly turned red. The solution was maintained at 85° C. for two hours to give a red solution of 6-bromomethyl-quinoxaline. The solution was then cooled down to room temperature with the formation of a precipitate mainly composed of succinimide. The solution was then mixed with an equal volume (˜31 ml) of pentane to ease the precipitation of succinimides (NHS as well as any unreacted NBS). After filtration, the orange solid obtained (1.4 g) was extracted few times with pentane (4 times, 50 ml each) to recover any remaining 6-bromomethyl-quinoxaline. The extracts were combined with the yellow solution of bromomethyl-quinoxaline and vacuum dried to give a yellow solid (1.92 g) that was suspended in an alkaline solution prepared by dissolving 2.0 g of sodium hydroxide pellets in 30 g of water. The catalyst (5% Pd/C) was added to the alkaline mixture (0.2 g) and the suspension was heated up to 85-95° C. and sparged with air for 48 hours. The black suspension was filtered to give an amber solution that was neutralized with dilute sulfuric acid to give a yellow powder (1.28 g, 85% yield) that precipitated from solution (6-quinoxaline-carboxylic acid).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC1C=CC=CC=1>[Br:12][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC=1C=C2N=CC=NC2=CC1
Name
Quantity
13 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
31 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution that slowly turned red
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at 85° C. for two hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2N=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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